Boc-Arg-pNA.HCl

Vue d'ensemble

Description

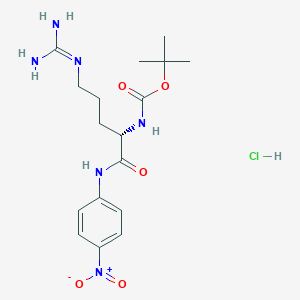

(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride, also known as (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride, is a useful research compound. Its molecular formula is C17H27ClN6O5 and its molecular weight is 394,43*36,45 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

The compound serves as a protected form of L-arginine, facilitating the synthesis of arginine-containing peptides. The Boc group ensures chemoselectivity during peptide coupling reactions, while the nitro group allows for monitoring through UV absorbance .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The guanidino group enhances interactions with biological targets, potentially leading to therapeutic applications in treating oxidative stress-related conditions .

Cytotoxic Effects

Studies have shown that structurally related compounds can exhibit cytotoxic effects against cancer cells. The unique combination of functional groups in (S)-tert-butyl (5-guanidino...) may confer similar properties, making it a candidate for cancer therapy research .

Interaction Studies

The interactions of (S)-tert-butyl (5-guanidino...) with various protein targets have been investigated using techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies assess binding affinities and kinetics, which are essential for understanding pharmacokinetic properties and therapeutic outcomes .

Therapeutic Applications

In one case study, researchers explored the use of similar guanidine derivatives in modulating enzyme activities related to metabolic disorders. The results indicated that these compounds could enhance nitric oxide production, which is vital for cardiovascular health .

Cancer Research

Another study focused on the cytotoxic effects of nitrophenyl derivatives against various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, providing a basis for further development as anti-cancer agents .

Mécanisme D'action

Target of Action

The primary target of Boc-Arg-pNA.HCl, also known as Nalpha-(tert-Butoxycarbonyl)-L-arginine 4-Nitroanilide Hydrochloride or (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride, is Thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, where it converts fibrinogen into fibrin .

Mode of Action

This compound interacts with its target, Thrombin, by serving as a substrate for the enzyme . The compound contains the Val-Pro-Arg (VPR) sequence, which Thrombin recognizes and cleaves . This cleavage results in the release of p-nitroanilide (pNA), a chromogenic product that can be detected and quantified .

Biochemical Pathways

The action of this compound primarily affects the coagulation cascade . By serving as a substrate for Thrombin, it indirectly influences the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Result of Action

The cleavage of this compound by Thrombin results in the release of pNA . This release can be quantified and used as a measure of Thrombin activity, thereby providing a means to monitor the progress of the coagulation cascade .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability

Activité Biologique

(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a tert-butyl group , a guanidino functional group , and a nitrophenyl moiety , which are critical for its biological activity. The presence of these groups allows for interactions with various biological targets, enhancing its therapeutic potential.

Mechanisms of Biological Activity

- Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activities. The nitrophenyl group is believed to play a role in scavenging free radicals, which contributes to cellular protection against oxidative stress.

- Cytotoxic Effects : Research indicates that the guanidino group enhances the interaction with biological targets, potentially leading to cytotoxic effects against cancer cells. This property may be due to the compound's ability to interfere with cellular signaling pathways essential for tumor growth and survival .

- Enzyme Modulation : The nitrophenyl group may also modulate enzyme activities or interact with cellular receptors, influencing metabolic processes. Studies have shown that similar compounds can inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor proliferation.

Synthesis and Optimization

The synthesis of (S)-tert-butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride typically involves multi-step organic reactions that require optimization for yield and purity. The steps include:

- Protection of the amine group using a tert-butyl (Boc) protecting group.

- Coupling reactions involving the guanidine derivative and nitrophenyl amino acids.

- Purification through chromatographic techniques to isolate the desired product.

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Amino group; quinoline ring | Antimalarial activity |

| Guanidine | Guanidino group | Modulates nitric oxide synthesis |

| Nitrobenzene derivatives | Nitrophenyl group | Antioxidant properties |

This table highlights how structural similarities among compounds can confer distinct biological effects, suggesting that (S)-tert-butyl (5-guanidino...) could be a valuable candidate for further research in medicinal chemistry.

Potential Applications

The unique combination of structural elements in (S)-tert-butyl (5-guanidino...) suggests several potential applications:

- Cancer Therapy : Due to its cytotoxic effects, this compound could be explored as a lead candidate for developing new anticancer agents.

- Metabolic Disorders : Its ability to modulate enzyme activities may offer therapeutic avenues in treating metabolic diseases associated with oxidative stress and inflammation .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O5.ClH/c1-17(2,3)28-16(25)22-13(5-4-10-20-15(18)19)14(24)21-11-6-8-12(9-7-11)23(26)27;/h6-9,13H,4-5,10H2,1-3H3,(H,21,24)(H,22,25)(H4,18,19,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVONNGVXPOXGB-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542375 | |

| Record name | tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99306-64-6 | |

| Record name | tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.